4(3H)-Pyrimidinone, 2-(((2S)-2-amino-3-phenylpropyl)amino)-3-methyl-5-(2-naphthalenyl)-6-(4-pyridinyl)-, more commonly known as AMG-548, is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). [] It acts as a competitive inhibitor for ATP binding to the kinase. This compound is classified as a small molecule inhibitor and has been investigated for its potential in modulating inflammatory responses. [] AMG-548 has been the subject of extensive research for its potential therapeutic application in inflammatory diseases like rheumatoid arthritis. []
AMG-548 is a small molecule developed as a selective inhibitor of the p38 mitogen-activated protein kinase, specifically targeting the p38 alpha isoform. This compound was primarily investigated for its potential therapeutic applications in inflammatory diseases, particularly rheumatoid arthritis. Despite its promise, clinical development was halted due to liver toxicity observed in trials, which underscored the challenges faced in the development of kinase inhibitors.
AMG-548 was developed by Amgen and has been the subject of various studies aimed at understanding its mechanism of action, efficacy, and safety profile. Research articles and clinical trial reports provide insights into its biological activity and potential applications in treating inflammatory conditions .
AMG-548 is classified as a kinase inhibitor, specifically targeting p38 alpha kinases that play a crucial role in cellular responses to stress and inflammation. Its classification falls under the broader category of anti-inflammatory agents due to its intended use in mitigating inflammatory responses.
The synthesis of AMG-548 involves several steps, typically starting from commercially available precursors. The synthetic route includes:
Technical details regarding the synthesis can vary based on specific modifications made during research and development phases .
The molecular formula of AMG-548 is with a molecular weight of 325.37 g/mol. Its structure features:
Crystallographic studies have provided detailed structural data, revealing how AMG-548 interacts with p38 alpha at the molecular level. The binding conformation is critical for its inhibitory activity .
AMG-548 primarily acts through competitive inhibition of p38 alpha, which is involved in various phosphorylation processes within cells. Key reactions include:
Technical details about these reactions highlight the compound's specificity and potency as an inhibitor.
The mechanism by which AMG-548 exerts its effects involves:
Data from preclinical studies demonstrate significant reductions in these cytokines following treatment with AMG-548, suggesting its potential utility in managing inflammatory diseases .
AMG-548 is characterized by:
Key chemical properties include:
Relevant data indicates that these properties influence both its formulation for clinical use and its behavior in biological systems .
AMG-548 has been primarily investigated for:
Despite its withdrawal from clinical trials due to safety concerns, AMG-548 continues to serve as an important reference compound in the study of kinase inhibitors and their therapeutic potential .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2